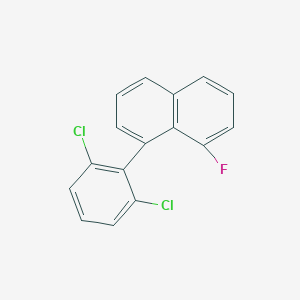

1-(2,6-Dichlorophenyl)-8-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)-8-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-12-7-3-8-13(18)16(12)11-6-1-4-10-5-2-9-14(19)15(10)11/h1-9H |

InChI Key |

TZHLJGMKULTDEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=C(C=CC=C3Cl)Cl)C(=CC=C2)F |

Origin of Product |

United States |

Significance of Polycyclic Aromatic Hydrocarbon Pah Scaffolds in Organic Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of two or more fused benzene (B151609) rings. researchgate.net Their extended π-electron systems endow them with unique optical, electrical, and magnetic properties, making them a cornerstone of modern organic chemistry and materials science. rsc.orgresearchgate.net The delocalized electronic structure of PAHs allows for efficient charge transport, making them valuable as organic semiconductors in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). researchgate.net

The planarity and rigidity of the PAH scaffold provide a well-defined molecular framework that can be systematically modified to fine-tune its electronic and photophysical characteristics. rsc.org The introduction of various substituent groups onto the aromatic rings can significantly alter properties like solubility, molecular packing in the solid state, and energy levels, thereby influencing the performance of materials derived from them. rsc.orgresearchgate.net This inherent tunability makes PAHs highly attractive for the development of advanced materials with customized functionalities.

Strategic Role of Halogenation in Tailoring Molecular Properties for Research

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in organic synthesis to modify the physicochemical properties of compounds. numberanalytics.comchemistrytalk.org The high electronegativity of halogen atoms can significantly impact the electronic distribution within a molecule, influencing its reactivity, stability, and intermolecular interactions. chemistrytalk.org

In the context of materials science, halogenation can be used to modulate the energy levels of organic semiconductors, which is crucial for optimizing charge injection and transport in electronic devices. researchgate.net For instance, the introduction of fluorine or chlorine atoms can enhance molecular stacking and crystallinity, leading to improved charge carrier mobility. researchgate.net Furthermore, halogenation can influence the photophysical properties of molecules, such as their fluorescence quantum yields and lifetimes, by altering the rates of radiative and non-radiative decay processes. taylorandfrancis.com This strategic use of halogens allows chemists to fine-tune the properties of organic materials for specific research applications. numberanalytics.comtaylorandfrancis.com

Contextualizing 1 2,6 Dichlorophenyl 8 Fluoronaphthalene Within Substituted Naphthalene Chemistry

Established Precursor Synthesis: Fluoronaphthalene Derivatives

The foundation for synthesizing the target molecule lies in the preparation of fluoronaphthalene derivatives, which can be achieved through several reliable methods.

Diazotization and Acid Radical Displacement Routes

A classic and widely used method for introducing a fluorine atom onto an aromatic ring is through a diazotization reaction followed by a Schiemann-type reaction. chemicalbook.compatsnap.comgoogle.comwipo.int This process typically begins with an amino-substituted naphthalene derivative. chemicalbook.comnih.gov For instance, 1-naphthylamine can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. chemicalbook.compatsnap.comgoogle.comwipo.int This intermediate is then subjected to thermal decomposition in the presence of a fluorine source, such as fluoroboric acid or hexafluorophosphoric acid, to yield 1-fluoronaphthalene. patsnap.comgoogle.comgoogle.com

This method offers a reliable pathway to fluorinated naphthalenes, and variations in the starting materials and reaction conditions can be used to produce a range of fluoronaphthalene isomers. chemicalbook.com For example, starting with 8-chloronaphthalen-1-amine, a similar diazotization and subsequent Sandmeyer-type reaction with copper(I) bromide can yield 1-bromo-8-chloronaphthalene, a potential precursor for further functionalization. chemicalbook.com

| Starting Material | Reagents | Product |

| 1-Naphthylamine | 1. NaNO2, HCl 2. HBF4 or HPF6, heat | 1-Fluoronaphthalene |

| 8-Chloronaphthalen-1-amine | 1. NaNO2, TsOH 2. CuBr | 1-Bromo-8-chloronaphthalene |

Approaches to Dichlorophenyl-Naphthalene Linkage Formation

The crucial step in constructing the target molecule is the formation of the carbon-carbon bond between the 2,6-dichlorophenyl and the 8-fluoronaphthalene moieties.

Cross-Coupling Reactions and Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern aryl-aryl bond formation. youtube.comyoutube.com The Suzuki-Miyaura coupling is a particularly powerful and widely used method. organic-chemistry.orglibretexts.orgugr.esyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org

To synthesize this compound, one could envision a Suzuki-Miyaura coupling between 1-bromo-8-fluoronaphthalene (B1341870) and (2,6-dichlorophenyl)boronic acid. The success of such a reaction depends on the careful optimization of the catalyst, ligands, base, and solvent to achieve a high yield and avoid side reactions. ugr.es The reactivity of the organohalide partner generally follows the trend I > Br > Cl. libretexts.org

Other cross-coupling reactions like the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) could also be employed, each with its own set of advantages and disadvantages regarding functional group tolerance and reagent toxicity. libretexts.orgyoutube.com

| Coupling Partners | Reaction Type | Catalyst System | Product |

| 1-Bromo-8-fluoronaphthalene + (2,6-Dichlorophenyl)boronic acid | Suzuki-Miyaura | Pd catalyst, base | This compound |

| Aryl Halide + Aryl Organozinc | Negishi | Pd or Ni catalyst | Biaryl |

| Aryl Halide + Aryl Organotin | Stille | Pd catalyst | Biaryl |

Cyclization and Aromatization Strategies for Phenyl-Naphthalenes

An alternative to cross-coupling is the construction of the naphthalene ring system through cyclization and subsequent aromatization. nih.govcampushomepage.comunipr.itrsc.org These methods often involve the formation of a polycyclic precursor that is then converted to the aromatic naphthalene core. For example, electrophilic cyclization of appropriately substituted arylalkynes can lead to the formation of naphthalenes. nih.gov Another approach involves the Diels-Alder reaction between a suitable diene and dienophile, followed by an aromatization step. rsc.orgrsc.org While these methods are powerful for generating substituted naphthalenes, their application to the specific synthesis of this compound would require carefully designed starting materials.

Regioselective Halogenation and Functionalization of Naphthalene Scaffolds

The precise placement of halogen atoms on the naphthalene ring is critical. Regioselective halogenation techniques allow for the introduction of halogens at specific positions. capes.gov.brnih.govresearchgate.netchemrxiv.orgresearchgate.net For instance, the halogenation of a pre-existing naphthalene derivative can be directed by the electronic properties of the existing substituents or through the use of specific catalysts or directing groups. capes.gov.brnih.govresearchgate.net

In the context of our target molecule, if a precursor like 1-phenylnaphthalene (B165152) were synthesized first, subsequent regioselective fluorination and chlorination would be required. However, it is generally more synthetically efficient to incorporate the halogen atoms into the starting materials before the key bond-forming steps, as outlined in the precursor synthesis and cross-coupling sections.

Catalytic Transformations in the Synthesis of Halogenated Aryl Naphthalenes

The synthesis of complex aryl naphthalene structures, particularly those bearing multiple halogen substituents, often requires advanced catalytic methods to achieve the desired regioselectivity and yield. Traditional cross-coupling reactions have been workhorses in this field, but the unique challenges posed by certain bond formations, such as the construction of carbon-fluorine (C-F) bonds, have driven the exploration of novel catalytic systems. Among these, main-group elements have emerged as promising alternatives to transition metals.

Bismuth, a non-toxic and earth-abundant element, has garnered significant attention for its catalytic prowess in organic synthesis. youtube.com While traditionally used for its Lewis acidic properties in a fixed oxidation state, recent research has unlocked its potential in redox catalysis, maneuvering between different oxidation states to facilitate challenging transformations. rsc.orgacs.org This capability is particularly relevant for the formation of C-F bonds, a notoriously difficult transformation in organic chemistry, and for the functionalization of existing C-F bonds, which are the strongest single bonds in organic chemistry. nih.govnih.gov

Pioneering research has demonstrated that bismuth complexes can undergo a Bi(III)/Bi(V) redox cycle, akin to the mechanisms seen in transition metal catalysis, to enable the fluorination of aryl boronic esters. nih.gov This process involves elementary steps such as oxidative addition and reductive elimination. nih.gov The development of a robust ligand framework is crucial for this catalytic cycle to operate efficiently. Ligand optimization, particularly incorporating a sulfoximine (B86345) moiety or a bis-aryl sulfone backbone, has been shown to produce active catalysts for these transformations. nih.govnih.gov

The catalytic cycle for the fluorination of an aryl boronic ester, a key step in forming aryl fluoride (B91410) structures, can be summarized as follows:

Transmetalation: An aryl boronic acid or ester undergoes transmetalation with a Bi(III) complex to form a triarylbismuth(III) intermediate. acs.org Studies have highlighted the importance of additives like sodium phosphate (B84403) and molecular sieves, which act not just as dehydrating agents but also as promoters for this step. youtube.com

Oxidation: The resulting organobismuth(III) species is oxidized by a fluorine source (e.g., a derivative of Selectfluor or xenon difluoride) to a high-valent organobismuth(V) difluoride species. youtube.comorganic-chemistry.org

Reductive Elimination: The Bi(V) intermediate undergoes C-F reductive elimination to form the desired aryl fluoride product and regenerate the Bi(III) catalyst, completing the cycle. nih.gov Mechanistic studies indicate this step is often the rate-determining one and proceeds faster when electron-withdrawing groups are present on the aryl ring. youtube.com

The effectiveness of this methodology has been demonstrated through the successful fluorination of a variety of aryl boronic esters, showcasing its potential for synthesizing complex molecules like halogenated aryl naphthalenes.

Table 1: Optimization of Bismuth-Catalyzed Fluorination of Phenylboronic Acid Pinacol (B44631) Ester

| Entry | Catalyst | Base | Additive | Yield of Fluorobenzene (%) |

|---|---|---|---|---|

| 1 | Unsubstituted Bismacycle | K₂CO₃ | None | 0 |

| 2 | CF₃-substituted Bismacycle | K₂CO₃ | None | 11 |

| 3 | di-CF₃-substituted Bismacycle | K₂CO₃ | None | 32 |

| 4 | di-CF₃-substituted Bismacycle | Na₂CO₃ | 4Å Molecular Sieves | 54 |

| 5 | di-CF₃-substituted Bismacycle | Na₃PO₄ | 5Å Molecular Sieves | >95 |

Furthermore, bismuth catalysis has also been applied to the synthesis of aryl sulfonyl fluorides from aryl boronic acids, demonstrating its versatility in forming bonds with fluorine-containing functional groups. acs.orgnih.gov This redox-neutral process involves the insertion of sulfur dioxide into a Bi-C bond of a triarylbismuth(III) complex, followed by oxidative fluorination. nih.govorganic-chemistry.org This approach showcases the ability of bismuth to mimic organometallic transformations typically associated with transition metals, offering a sustainable alternative for synthesizing functionalized aromatic compounds. organic-chemistry.org

Table 2: Selected Examples of Bismuth-Catalyzed Aryl Sulfonyl Fluoride Synthesis

| Entry | Aryl Boronic Acid Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 4-Methoxybenzenesulfonyl fluoride | 98 |

| 2 | 4-Chlorophenylboronic acid | 4-Chlorobenzenesulfonyl fluoride | 99 |

| 3 | Naphthalene-1-boronic acid | Naphthalene-1-sulfonyl fluoride | 99 |

| 4 | 3-Thiopheneboronic acid | Thiophene-3-sulfonyl fluoride | 89 |

| 5 | 2,6-Dimethylphenylboronic acid | 2,6-Dimethylbenzenesulfonyl fluoride | 85 |

While the direct synthesis of this compound using this specific catalytic system has not been explicitly documented in the reviewed literature, the principles established by this research are highly applicable. The successful fluorination of various aryl substrates and the functionalization of naphthalene cores suggest that a strategy involving the bismuth-catalyzed fluorination of a corresponding boronic ester precursor, such as 1-(2,6-Dichlorophenyl)naphthalen-8-ylboronic acid pinacol ester, is a viable and promising route for the synthesis of the target compound and its related architectures.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the molecular structure of this compound. Each technique provides unique insights into the connectivity, chemical environment, and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the numerous aromatic protons and the through-space couplings that can occur. The naphthalene and phenyl protons would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the naphthalene ring will exhibit splitting patterns influenced by both neighboring protons and the fluorine atom at the C-8 position. For instance, in 1-fluoronaphthalene, the proton at the C-2 position is coupled to the fluorine atom, as is the proton at the C-8 position in the unsubstituted ring. chemicalbook.com In our target molecule, the proton at the C-7 position would likely show a doublet of doublets due to coupling with H-6 and the through-space coupling with the fluorine at C-8. The protons on the dichlorophenyl ring would appear as a triplet for the para-proton and a doublet for the two meta-protons, assuming free rotation is significantly hindered.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will be significantly affected. The carbon bearing the fluorine (C-8) is expected to show a large one-bond C-F coupling constant. Based on data for 1-fluoronaphthalene, this coupling can be substantial. chemicalbook.com The carbons of the dichlorophenyl ring will also show characteristic shifts, with the carbons bearing the chlorine atoms (C-2' and C-6') being deshielded. The remaining aromatic carbons will appear in the typical range of 120-140 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in this compound is expected to be influenced by the steric compression from the 2,6-dichlorophenyl group. In 1-fluoronaphthalene, the ¹⁹F chemical shift is around -122 ppm relative to CCl₃F. spectrabase.com The steric hindrance in the target molecule would likely cause a downfield shift (less negative value) of the ¹⁹F signal.

Expected NMR Data for this compound:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity |

| Naphthalene Protons | 7.0 - 8.2 | Multiplets |

| Dichlorophenyl Protons | 7.2 - 7.6 | Multiplets |

| ¹³C NMR | Expected Chemical Shift (ppm) | Key Features |

| C-F | 155 - 165 | Doublet (¹JCF) |

| C-Cl | 130 - 140 | |

| Aromatic C-H & Quaternary C | 120 - 145 |

| ¹⁹F NMR | Expected Chemical Shift (ppm) |

| C-F | -115 to -125 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region.

C-F stretching: A strong absorption band is expected in the range of 1250-1000 cm⁻¹. For 1-fluoronaphthalene, a strong C-F stretch is observed. nih.gov

C-Cl stretching: These vibrations typically appear in the 800-600 cm⁻¹ region.

Characteristic FT-IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1400 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₆H₉Cl₂F).

The mass spectrum would show a prominent molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

Fragmentation patterns in the mass spectrum would provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of substituents and the cleavage of the aromatic rings. For this molecule, fragmentation could involve the loss of a chlorine atom, a fluorine atom, or the entire dichlorophenyl group. The fragmentation of naphthalene itself is known to be complex. researchgate.net The mass spectrum of 1-fluoronaphthalene shows a strong molecular ion peak. nist.govresearchgate.net

Expected Mass Spectrometry Data:

| Ion | m/z (relative intensity) | Description |

| [C₁₆H₉Cl₂F]⁺ | Expected as a prominent peak | Molecular Ion |

| [C₁₆H₉³⁵Cl³⁷ClF]⁺ | M+2 | Isotope Peak |

| [C₁₆H₉³⁷Cl₂F]⁺ | M+4 | Isotope Peak |

Conformational Isomerism and Rotational Dynamics of Diaryl Systems

The central C1-C1' bond in this compound connects two bulky aromatic systems. The presence of three ortho substituents (two chlorine atoms and one fluorine atom) creates significant steric hindrance, which restricts rotation around this bond. This restricted rotation gives rise to atropisomerism, where different rotational conformations (rotamers) can be stable and potentially isolable.

The rotational barrier in such diaryl systems is a key parameter that determines their conformational stability. In unsubstituted biphenyl, the rotational barrier is relatively low. However, the introduction of bulky ortho substituents dramatically increases this barrier. For 1,8-diaryl naphthalenes, the steric congestion is even more pronounced due to the fixed geometry of the naphthalene core. Studies on related 1,8-disubstituted naphthalenes have shown that the barrier to rotation can be substantial. dal.ca

The rotational dynamics of this compound can be studied using variable-temperature NMR (VT-NMR). By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the rotational energy barrier (ΔG‡). Given the significant steric hindrance, a high rotational barrier is expected for this molecule, likely leading to stable atropisomers at room temperature.

Solid-State Structural Investigations and Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would provide precise information on bond lengths, bond angles, and, most importantly, the dihedral angle between the naphthalene and dichlorophenyl rings.

A hypothetical crystal structure would likely reveal a conformation where the dichlorophenyl ring is nearly perpendicular to the naphthalene ring. The solid-state packing would be influenced by intermolecular interactions, such as C-H···F and C-H···Cl contacts, as well as π-π stacking interactions between the aromatic rings.

Hypothetical Crystallographic Parameters:

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Dihedral Angle (Naphthalene-Phenyl) | ~70-90° |

| Naphthalene Ring | Potentially non-planar |

| Intermolecular Interactions | C-H···F, C-H···Cl, π-π stacking |

Impact of Ortho-Substituents on Stereochemical Features

The ortho substituents (Cl, Cl, F) play a crucial role in defining the stereochemical features of this compound. Their size and electronic properties dictate the conformational preferences and the height of the rotational barrier.

Computational Chemistry and Theoretical Characterization of 1 2,6 Dichlorophenyl 8 Fluoronaphthalene

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(2,6-Dichlorophenyl)-8-fluoronaphthalene. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Approaches and Basis Set Selection (e.g., B3LYP, PBE1PBE, 6-31G(d))

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure, optimized geometry, and thermochemical parameters of molecules. rsc.org For a molecule like this compound, a typical DFT study would involve selecting a functional and a basis set.

Functionals: The choice of functional is crucial for accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and versatile choice for many organic molecules. rsc.org Other functionals might also be employed to cross-validate results.

Basis Sets: The basis set describes the atomic orbitals used in the calculation. The Pople-style basis set, such as 6-31G(d) , is commonly used for initial geometry optimizations and frequency calculations as it provides a good balance of speed and accuracy. nih.gov For more refined energy calculations, larger basis sets like 6-311++G(d,p) might be employed. rsc.org

The combination of a functional and a basis set, for example, B3LYP/6-31G(d) , allows for the calculation of the molecule's minimum energy structure and various electronic properties. nih.gov A large dataset of molecules with properties calculated at this level of theory is available in resources like the PubChemQC database. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wuxibiology.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles. wuxibiology.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO would likely be distributed across the π-system of the naphthalene (B1677914) and phenyl rings, while the LUMO would also be located on these aromatic systems. The electronegative chlorine and fluorine atoms would influence the energies of these orbitals.

Illustrative Data Table: Calculated FMO Properties

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are for illustrative purposes to demonstrate the output of a typical DFT calculation and are not based on published experimental data for this specific molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

On an MEP map, different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be expected around the highly electronegative fluorine and chlorine atoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

Conformational Energy Landscapes and Tautomerism Studies

The this compound molecule has rotational freedom around the C-C single bond connecting the phenyl and naphthalene rings. This rotation gives rise to different spatial arrangements, or conformations. The study of the conformational energy landscape is crucial for identifying the most stable (lowest energy) conformation and understanding the energy barriers between different conformations.

This analysis is typically performed by systematically changing the dihedral angle of the bond connecting the two aromatic rings and calculating the energy at each step using quantum mechanical methods. The resulting plot of energy versus dihedral angle reveals the global minimum energy structure and any other local minima. For biaryl compounds like this, steric hindrance from the substituents (the two chlorine atoms and the fluorine atom) plays a major role in determining the preferred conformation. organic-chemistry.org

Tautomerism is not expected to be a significant factor for this compound as it lacks the typical functional groups (like keto-enol systems) that readily undergo tautomeric transformations.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum mechanics provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (e.g., a solvent). nih.govyoutube.com

For this compound, an MD simulation could:

Explore the accessible conformational space at a given temperature.

Simulate how the molecule interacts with solvent molecules.

Provide insights into the stability of different conformations over time.

Serve as a starting point for understanding how the molecule might bind to a biological target. nih.gov

MD simulations are particularly powerful for studying large biomolecular systems and have become an indispensable tool in areas like drug discovery. youtube.com

Intermolecular Interactions and Molecular Recognition Principles Involving Halogenated Naphthalene Scaffolds

Halogen Bonding: Principles, Directionality, and Tunability

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering, materials science, and drug design. nih.gov This interaction occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site, such as a lone pair of electrons or a π-system (the halogen bond acceptor). nih.govacs.org The basis of this electrophilicity lies in the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential, known as a "σ-hole," located opposite to the covalent bond. brainly.comrsc.org

The strength and directionality of halogen bonds are tunable, influenced by the nature of the halogen atom, the electron-withdrawing capacity of the group to which it is attached, and the nature of the halogen bond acceptor. acs.org The strength of the interaction generally follows the trend I > Br > Cl > F, correlating with the increasing size and polarizability of the halogen atom, which enhances the magnitude of the σ-hole. acs.org

In the molecule 1-(2,6-Dichlorophenyl)-8-fluoronaphthalene, the two chlorine atoms on the phenyl ring are the primary candidates for acting as halogen bond donors. The electron-withdrawing nature of the phenyl ring enhances the electrophilic character of the σ-holes on the chlorine atoms, making them capable of forming halogen bonds with suitable acceptors. These chlorine atoms can interact with Lewis bases, including the lone pairs of oxygen, nitrogen, or sulfur atoms in neighboring molecules or protein residues. nih.gov

Conversely, the fluorine atom attached to the naphthalene (B1677914) scaffold is generally considered a poor halogen bond donor due to its high electronegativity and low polarizability, which typically results in a negative electrostatic potential over its entire surface. acs.org However, under certain circumstances, particularly when bonded to a strong electron-withdrawing group, fluorine can participate in halogen bonding, although these interactions are significantly weaker than those involving chlorine or other heavier halogens. rsc.org

The halogen atoms in the molecule, including the chlorine and fluorine, can also act as halogen bond acceptors. Their lone pairs can interact with electrophilic sites on other molecules. However, their capacity as acceptors is generally weaker compared to other Lewis bases like carbonyl oxygens or amino nitrogens. nih.gov

| Halogen Atom | Potential Role in Halogen Bonding | Relative Strength as Donor |

| Chlorine (Cl) | Primarily a halogen bond donor | Moderate to Strong |

| Fluorine (F) | Primarily a halogen bond acceptor; weak donor | Very Weak |

The rigid, planar structure of the naphthalene scaffold and the rotational freedom of the dichlorophenyl ring in this compound play a crucial role in dictating the geometry and likelihood of halogen bond formation. The spatial arrangement of the chlorine and fluorine atoms is fixed by the scaffold, influencing the directionality of potential interactions. The orientation of the dichlorophenyl ring relative to the naphthalene core will determine the accessibility of the chlorine atoms for halogen bonding with neighboring molecules. This conformational flexibility can either facilitate or hinder the formation of optimal halogen bonding geometries, thereby influencing the packing of the molecules in the solid state and their binding to biological targets.

Pi-Stacking Interactions within Aromatic Systems

The presence of two aromatic systems, the naphthalene core and the dichlorophenyl ring, makes this compound a prime candidate for engaging in π-stacking interactions. These non-covalent interactions arise from the attractive forces between the electron-rich π-clouds of aromatic rings. While often visualized as a face-to-face stacking, parallel-displaced and T-shaped (edge-to-face) arrangements are also common and energetically favorable. chemrxiv.org

The substitution pattern on the aromatic rings significantly influences the nature and strength of these interactions. The electron-withdrawing chlorine and fluorine atoms can modulate the quadrupole moment of the aromatic rings, affecting the electrostatic component of the π-stacking interaction. nih.gov In many cases, competition between Pauli repulsion and dispersion forces, rather than purely electrostatic interactions, dictates the preference for offset-stacking geometries. chemrxiv.org The interplay between the naphthalene and dichlorophenyl rings of adjacent molecules can lead to complex, three-dimensional supramolecular architectures.

Hydrogen Bonding Potential and Interactions

While this compound does not possess classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···X hydrogen bonds, where X is a halogen atom (Cl or F) or a π-system. The aromatic C-H bonds of both the naphthalene and phenyl rings can act as weak hydrogen bond donors. rsc.org

Computational and Experimental Approaches to Characterize Non-Covalent Interactions

The precise nature and energetics of the non-covalent interactions in molecules like this compound are often elucidated through a combination of experimental and computational methods.

Experimental Techniques:

X-ray Crystallography: Provides definitive information about the solid-state structure, allowing for the direct observation of intermolecular contacts and geometries, which are indicative of halogen bonds, π-stacking, and hydrogen bonds. acs.org

Spectroscopic Methods (NMR, IR): Can provide indirect evidence for the presence and strength of these interactions in solution.

Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the geometry and interaction energies of molecular dimers and clusters. rsc.orgnih.gov

Energy Decomposition Analysis (EDA): This computational tool allows for the partitioning of the total interaction energy into physically meaningful components such as electrostatics, Pauli repulsion, polarization, dispersion, and charge transfer. nih.govresearchgate.net This provides deep insight into the fundamental nature of the non-covalent interactions.

Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to identify and characterize chemical bonds and intermolecular interactions. acs.org

These computational tools are invaluable for understanding the subtle balance of forces that govern the behavior of halogenated naphthalene scaffolds, especially when experimental data is scarce. rsc.org

Structure Property Relationships and Scaffold Diversification

Systematic Modification of the 1-(2,6-Dichlorophenyl)-8-fluoronaphthalene Core

The this compound scaffold can be systematically modified at several positions to generate a library of derivatives with diverse properties. These modifications can be targeted to either the naphthalene (B1677914) ring system or the dichlorophenyl moiety.

Modification of the Naphthalene Ring: The naphthalene core presents multiple sites for substitution. The positions other than 1 and 8 are available for the introduction of various functional groups. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at the 4-position. nih.gov Subsequent chemical transformations can then be employed to introduce a wide array of functionalities. The synthesis of 1,8-naphthalimide (B145957) derivatives often starts from 1,8-naphthalic anhydride, which can be synthesized from acenaphthylene. nih.gov This highlights a potential pathway for introducing substituents at various positions on the naphthalene ring.

Modification of the Dichlorophenyl Ring: The 2,6-dichlorophenyl group can also be a target for modification, although the existing chlorine atoms can influence the regioselectivity of further substitutions. The chlorine atoms are deactivating and ortho-, para-directing for electrophilic substitution. However, the steric hindrance from the naphthalene ring and the existing chlorine atoms makes further substitution challenging. acs.org

Modification of the Connecting Bond: The single bond connecting the phenyl and naphthalene rings allows for rotational freedom, leading to the possibility of atropisomerism. rsc.orgrsc.org Modifications that influence the rotational barrier around this bond are of significant interest.

A table of potential modifications and their expected impact is presented below:

| Modification Site | Type of Modification | Potential Impact on Properties |

| Naphthalene Ring (positions 2, 3, 4, 5, 6, 7) | Introduction of electron-donating groups (e.g., -OCH₃, -NH₂) | Increased electron density of the naphthalene core, potential alteration of fluorescence properties. |

| Naphthalene Ring (positions 2, 3, 4, 5, 6, 7) | Introduction of electron-withdrawing groups (e.g., -NO₂, -CN) | Decreased electron density, potential for use in charge-transfer materials. |

| Dichlorophenyl Ring (positions 3, 4, 5) | Further halogenation or nitration | Alteration of the electronic properties of the phenyl ring, potential impact on binding affinities in biological systems. |

| Fluoro-substituent (position 8) | Replacement with other halogens or functional groups | Significant change in steric and electronic interactions at the peri-position. |

| Chloro-substituents (positions 2', 6') | Replacement with other bulky groups | Increased rotational barrier, leading to more stable atropisomers. |

Influence of Substituent Position and Nature on Electronic and Steric Properties

The electronic and steric properties of this compound are intricately linked to the nature and position of its substituents.

Steric Properties: The most significant steric feature of this molecule is the peri-interaction between the 2,6-dichlorophenyl group at the 1-position and the fluorine atom at the 8-position. researchgate.net This interaction forces the phenyl ring to be twisted out of the plane of the naphthalene ring, creating a significant dihedral angle. nih.gov The two chlorine atoms at the ortho positions of the phenyl ring further increase this steric hindrance, leading to a highly constrained conformation. nsf.gov The size and nature of any additional substituents will have a profound impact on the steric environment. For instance, introducing a bulky group at the 7-position of the naphthalene ring would further crowd the peri space and could influence the rotational barrier around the C1-C1' bond.

A table summarizing the influence of substituents on properties is shown below:

| Substituent | Position | Electronic Influence | Steric Influence |

| -F | 8 | Strong electron-withdrawing (-I) | Moderate steric bulk, contributes to peri-interaction |

| -Cl | 2', 6' | Strong electron-withdrawing (-I) | High steric bulk, forces a large dihedral angle |

| -NO₂ | 4 | Strong electron-withdrawing (-I, -M) | Moderate steric bulk |

| -OCH₃ | 4 | Electron-donating (+M) | Moderate steric bulk |

| -tBu | 3' | Weak electron-donating (+I) | Very high steric bulk, would significantly increase rotational barrier |

Rational Design Principles for Derivatization based on Chemical Insights

Rational design of derivatives of this compound can be guided by an understanding of its inherent chemical properties to achieve specific functionalities. nih.gov

For Materials Science: The electron-deficient nature of the core structure makes it a candidate for applications in charge-transfer materials. nih.gov Derivatization with electron-donating groups on the naphthalene ring could create a "push-pull" system, which is a common design principle for nonlinear optical materials and organic light-emitting diodes (OLEDs). researchgate.net The rigid, twisted conformation could also be exploited in the design of chiral materials.

For Medicinal Chemistry: Biaryl scaffolds are prevalent in drug discovery. organic-chemistry.org The conformational restriction imposed by the peri-substituents can be advantageous for designing selective inhibitors for biological targets, as it reduces the entropic penalty upon binding. Rational design could involve introducing specific functional groups that can form hydrogen bonds or other favorable interactions with a target protein. For example, replacing one of the chlorine atoms with a group capable of hydrogen bonding could introduce a specific interaction point.

Key principles for rational derivatization include:

Tuning Electronic Properties: Systematically varying substituents on both the naphthalene and phenyl rings to modulate the HOMO/LUMO energy levels for specific electronic applications.

Controlling Conformational Rigidity: Introducing bulky groups at strategic positions to control the dihedral angle and the rotational barrier, which is crucial for designing stable atropisomers.

Introducing Specific Binding Moieties: For biological applications, incorporating pharmacophoric groups that can interact with specific residues in a protein's active site.

Exploration of Isomeric Forms and their Distinct Chemical Behavior

The steric hindrance between the peri-substituents in this compound gives rise to atropisomerism, where rotation around the single bond connecting the phenyl and naphthalene rings is restricted. rsc.orgrsc.org This results in the existence of stable or semi-stable rotational isomers (atropisomers) that are non-superimposable mirror images of each other (enantiomers) if the substitution pattern breaks the molecule's symmetry.

The stability of these atropisomers is determined by the height of the rotational energy barrier. rsc.org In the case of this compound, the presence of two ortho-chloro substituents on the phenyl ring significantly increases this barrier. nsf.gov

The distinct chemical behavior of these isomers can be observed in their interaction with other chiral molecules or in chiral environments. For example, in a biological context, one atropisomer might bind to a receptor with high affinity while the other is inactive. This stereoselectivity is a critical consideration in drug design.

The synthesis of single atropisomers can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis. The separated atropisomers can then be studied for their unique photophysical properties, chiroptical properties (e.g., circular dichroism), and biological activities.

A summary of isomeric considerations is provided in the table below:

| Isomeric Form | Description | Key Chemical Behavior |

| Racemic Mixture | An equal mixture of both enantiomeric atropisomers. | Will exhibit the combined properties of both isomers. |

| (aR)-enantiomer | A single, non-superimposable mirror image. | Can exhibit stereospecific interactions with chiral entities. |

| (aS)-enantiomer | The other single, non-superimposable mirror image. | Can exhibit different stereospecific interactions compared to the (aR)-enantiomer. |

The exploration of these isomeric forms is crucial for unlocking the full potential of the this compound scaffold in various scientific and technological fields.

Advanced Applications in Chemical Probe Development and Materials Science Conceptual Focus

Utilization as Core Scaffolds for Chemical Probe Synthesis

The rigid naphthalene (B1677914) framework combined with the dichlorophenyl substituent provides a robust and tunable scaffold for the synthesis of novel chemical probes. The term "chemical probe" refers to a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function.

The development of such probes would conceptually involve the strategic introduction of reactive or reporter groups onto the 1-(2,6-dichlorophenyl)-8-fluoronaphthalene core. For instance, the attachment of a fluorophore could enable visualization of the target's location within a cell, while the addition of a photoreactive group could allow for covalent labeling and subsequent identification of the target protein. The inherent steric hindrance provided by the 2,6-dichloro substitution could be exploited to control the conformation of the molecule and enhance the selectivity of its binding to the intended target.

Table 1: Conceptual Design of Chemical Probes based on this compound

| Probe Type | Functional Group to be Introduced | Potential Application |

| Fluorescent Probe | Dansyl, Rhodamine, or Fluorescein derivative | Cellular imaging and localization studies of a target protein. |

| Affinity-Based Probe | Biotin or a clickable alkyne/azide group | Pull-down assays to identify binding partners of a target. |

| Photoaffinity Probe | Benzophenone or Diazirine group | Covalent labeling and identification of the target protein. |

Integration into Multi-Component Systems for Designed Functionality

Multi-component systems involve the assembly of different molecular units to create a material or device with a specific, pre-designed function. The this compound molecule could serve as a key building block in such systems. Its aromatic nature would allow for π-π stacking interactions, which are crucial for the self-assembly of organic electronic materials.

For example, by functionalizing the naphthalene or phenyl rings with appropriate recognition motifs, such as hydrogen bonding donors and acceptors, it would be possible to direct the assembly of these molecules into well-defined supramolecular structures. These structures could exhibit interesting photophysical properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs) or sensors.

Design of Novel Molecular Architectures with Tunable Properties

The electronic and steric properties of this compound can be systematically modified to create a library of compounds with a range of characteristics. This "tuning" of properties is a cornerstone of modern materials science.

The degree of twisting between the naphthalene and dichlorophenyl rings, known as the dihedral angle, is highly dependent on the steric bulk of the substituents. This angle, in turn, influences the extent of electronic communication between the two aromatic systems. By replacing the chlorine or fluorine atoms with other substituents of varying size and electronic nature, one could precisely control the photophysical properties, such as the absorption and emission wavelengths, of the resulting molecules. This tunability is highly desirable for applications in areas like molecular electronics and photonics.

Table 2: Conceptual Tuning of Molecular Properties

| Substitution Site | Type of Substituent | Anticipated Effect on Properties |

| Naphthalene Ring | Electron-donating groups (e.g., -OCH3) | Red-shift in absorption and emission spectra. |

| Naphthalene Ring | Electron-withdrawing groups (e.g., -CN) | Blue-shift in absorption and emission spectra. |

| Dichlorophenyl Ring | Bulky groups (e.g., -tBu) | Increased dihedral angle, reduced electronic conjugation. |

Role in Calibration and Reference Materials for Chemical Analysis

In analytical chemistry, reference materials are crucial for ensuring the accuracy and reliability of measurements. While there is no indication that this compound is currently used as a certified reference material, its stable chemical nature and distinct spectroscopic signature could make it a candidate for such applications in the future.

For instance, a highly purified sample of this compound could serve as a standard for calibrating analytical instruments such as high-performance liquid chromatography (HPLC) systems or mass spectrometers. Its well-defined molecular weight and isotopic pattern would be advantageous for mass spectrometry calibration. Furthermore, if the compound exhibits consistent fluorescence properties, it could potentially be used as a quantum yield standard in fluorescence spectroscopy. The development of certified reference materials is a rigorous process that requires extensive characterization and validation to ensure traceability and uncertainty budgets are well-defined.

Future Prospects and Emerging Research Frontiers

Development of Stereoselective Synthetic Methodologies

The synthesis of single enantiomers of atropisomeric biaryls like 1-(2,6-dichlorophenyl)-8-fluoronaphthalene is a significant challenge. Future research will undoubtedly focus on developing more efficient and highly stereoselective synthetic methods. nih.gov While classical approaches often rely on the resolution of racemic mixtures, modern strategies are increasingly targeting direct asymmetric synthesis.

Emerging strategies that could be applied or further developed for the synthesis of this specific compound include:

Dynamic Kinetic Resolution (DKR): The "lactone concept" is a powerful strategy for the regio- and stereoselective construction of bulky biaryls. acs.org This method involves the intramolecular coupling of ester-prefixed aromatic moieties to form configurationally unstable biaryl lactones. These intermediates can then undergo stereoselective ring cleavage through dynamic kinetic resolution, allowing for the conversion of a racemic lactone into a single atropisomeric product. acs.org This approach could be adapted for the synthesis of this compound derivatives.

Atroposelective C-H Functionalization: Recent advances in transition-metal catalysis have enabled the direct, atroposelective functionalization of C-H bonds. For instance, palladium(II)-catalyzed amide-directed atroposelective C-H olefination has been successful in synthesizing axially chiral biaryls with high enantioselectivity. rsc.org Future work could explore similar C-H activation strategies on pre-assembled, but achiral, precursors of this compound.

Nickel-Catalyzed Cross-Coupling: The use of earth-abundant metals like nickel in atroposelective cross-coupling reactions is a growing area of interest. A notable example is the Ni/Lassaletta-ligand-catalyzed atroposelective Negishi cross-coupling reaction, which has been used to prepare a variety of axially chiral biaryls in high yields and enantiomeric purities. acs.org This method's tolerance for a wide range of functional groups makes it a promising candidate for the synthesis of highly substituted compounds like this compound.

Central-to-Axial Chirality Transfer: This innovative strategy involves the creation of a central chiral element which then directs the formation of the chiral axis in a subsequent step. For example, the synthesis of axially chiral biaryl diketones has been achieved through the oxidative cleavage of the C-C bond in optical dihydrophenanthrene-9,10-diols. nih.gov Such "chiral relay" approaches could offer novel synthetic pathways.

| Methodology | Key Features | Potential Application |

| Dynamic Kinetic Resolution (Lactone Concept) | Intramolecular coupling to unstable lactones; stereoselective ring cleavage. acs.org | Synthesis of derivatives from pre-assembled precursors. |

| Atroposelective C-H Functionalization | Direct, stereoselective formation of the aryl-aryl bond on an existing scaffold. rsc.org | Late-stage introduction of chirality. |

| Nickel-Catalyzed Cross-Coupling | Use of earth-abundant metals; high functional group tolerance. acs.org | Efficient and cost-effective synthesis. |

| Central-to-Axial Chirality Transfer | Creation and transfer of chirality from a point source to an axis. nih.gov | Novel and indirect synthetic routes. |

In-depth Computational Studies of Reactive Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of atropisomeric systems. mdpi.com For this compound, in-depth computational studies will be crucial for elucidating the nature of reactive intermediates and for accurately predicting its rotational stability.

Future computational research is expected to focus on:

Torsional Barrier Analysis: Quantum mechanics (QM) torsion scans are powerful for evaluating the energy barrier of axial rotation and estimating the interconversion rate of atropisomers. wuxibiology.com For this compound, such calculations can predict its classification as a Class 1 (fast interconversion), Class 2 (interconversion on the order of hours to days), or Class 3 (stable for years) atropisomer. wuxibiology.com This information is critical for its potential applications in areas like drug discovery, where stereochemical stability is paramount.

Mechanism of Formation: Computational studies can provide detailed insights into the reaction mechanisms of biaryl coupling reactions. For instance, DFT has been used to study the FeI/FeII/FeIII catalytic cycle in iron-catalyzed cross-coupling reactions, identifying key radical intermediates. nih.gov Similarly, a radical mechanism has been proposed for base-promoted biaryl synthesis based on control experiments and theoretical studies. acs.orgnih.gov Applying these methods to the synthesis of this compound can help optimize reaction conditions and improve yields.

Investigating Transition States: The geometry and energy of transition states in the racemization pathway determine the rotational barrier. rsc.org Computational modeling can elucidate the structures of these transition states, revealing the steric and electronic factors that contribute to the stability of the chiral axis. mdpi.comresearchgate.net For this particular molecule, understanding the interplay between the bulky chlorine atoms and the fluorine atom in stabilizing the transition state will be a key area of investigation.

| Computational Method | Objective | Significance for this compound |

| QM Torsion Scan | Evaluate the energy barrier of axial rotation. wuxibiology.com | Predicts stereochemical stability and classification of atropisomerism. wuxibiology.com |

| DFT Mechanism Studies | Elucidate reaction pathways and identify key intermediates. nih.govacs.org | Optimizes synthetic conditions and improves yield. |

| Transition State Analysis | Determine the geometry and energy of rotational transition states. rsc.orgresearchgate.net | Provides insight into the factors governing rotational stability. |

Exploration of New Types of Intermolecular Forces

The presence of both chlorine and fluorine atoms on the aromatic rings of this compound suggests the possibility of unique and complex non-covalent interactions. libretexts.org The study of these interactions is a burgeoning field, moving beyond classical hydrogen bonds and van der Waals forces. nih.gov

Emerging research frontiers in this area include:

Halogen Bonding: While hydrogen bonding is well-understood, halogen bonding, where a halogen atom acts as an electrophilic species (a σ-hole), is a more recently appreciated non-covalent interaction. rsc.org The electronic environment around the fluorine and chlorine atoms in this compound could facilitate such interactions, influencing its crystal packing and interactions with other molecules. The participation of organic fluorine as a halogen bond donor is considered rare but can be enhanced by the presence of electron-withdrawing groups. rsc.org

Fluorine-Specific Interactions: The unique properties of fluorine, such as its high electronegativity and low polarizability, lead to distinct intermolecular behaviors. researchgate.net Research has shown that interactions involving fluorine can be complex, sometimes leading to unexpected packing arrangements in the solid state. rsc.orgmdpi.com The "Teflon effect," or the tendency of perfluorocarbons to repel water, is one manifestation of these unique properties. researchgate.net Investigating how the single fluorine atom in this compound influences its aggregation and solvation properties is a promising research direction.

π-π and π-Anion/Cation Interactions: The aromatic systems of the naphthalene (B1677914) and dichlorophenyl rings can participate in π-π stacking interactions. nih.gov The electron-withdrawing nature of the halogen substituents will modulate the electron density of these π systems, potentially leading to strong, directional interactions. Furthermore, the polarized nature of the molecule could facilitate interactions with ions.

The interplay of these various non-covalent forces will ultimately dictate the supramolecular chemistry of this compound, influencing its physical properties and its potential use in materials science and medicinal chemistry. mdpi.com

Integration with Artificial Intelligence for De Novo Design of Chemical Scaffolds

Future research directions integrating AI include:

Generative Models for Scaffold Hopping: AI platforms like REINVENT use generative models to create novel molecular structures from scratch. youtube.com These models can be trained to generate molecules that retain the desirable features of a starting compound, such as the atropisomeric axis of this compound, while exploring entirely new chemical scaffolds. This "scaffold hopping" can lead to the discovery of compounds with improved properties or novel intellectual property. youtube.com

Predictive Modeling of Properties: Machine learning algorithms can be trained on large datasets to predict various properties of molecules, such as their rotational energy barriers, solubility, and binding affinity to biological targets. researchgate.net This can guide the design of new derivatives of this compound, prioritizing those with a higher probability of success and reducing the need for extensive trial-and-error synthesis.

AI-Driven Ligand-Protein Interaction Analysis: For potential applications in drug discovery, AI can be used to analyze the interactions between a ligand and its protein target. kuleuven.be Deep learning methods can help design novel binders by understanding the complex interplay of forces in the binding pocket. kuleuven.be This could be used to design analogues of this compound that are highly selective for a specific biological target.

The integration of AI into the design-synthesis-test-analyze cycle promises to accelerate the discovery of new atropisomeric compounds with tailored functionalities, moving beyond what is currently achievable through traditional chemical intuition alone. nih.gov

Q & A

Q. What are the recommended synthesis routes for 1-(2,6-Dichlorophenyl)-8-fluoronaphthalene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the naphthalene core. For example:

Halogenation : Introduce fluorine at the 8-position using fluorinating agents like Selectfluor® under controlled conditions.

Cross-Coupling : Attach the 2,6-dichlorophenyl group via Suzuki-Miyaura coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

-

Purity Optimization :

-

Use column chromatography or recrystallization for purification.

-

Validate purity via HPLC (>98%) and confirm structural integrity with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Key Synthesis Parameters Fluorination agent Coupling catalyst Purification method Purity validation

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR to confirm substituent positions and electronic environments. For example, the 8-fluoro group shows distinct downfield shifts in ¹⁹F NMR .

- Mass Spectrometry (MS) : HRMS to verify molecular weight (e.g., calculated for C₁₆H₉Cl₂F: 298.01 g/mol).

- X-ray Crystallography : Resolve steric effects of the 2,6-dichlorophenyl group and confirm planarity of the naphthalene core .

Advanced Research Questions

Q. How do the electronic effects of the 2,6-dichlorophenyl and 8-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2,6-dichlorophenyl group reduces electron density on the naphthalene ring, potentially slowing electrophilic substitution but enhancing stability in radical reactions.

- Fluorine’s Role : The 8-fluoro substituent increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution.

- Experimental Design : Compare reaction rates with analogs lacking Cl/F substituents. Use DFT calculations to map electron density distributions .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch purity variations.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene) to identify substituent-dependent trends .

- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm mechanisms .

Q. How can computational modeling predict interactions between this compound and enzyme targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to cytochrome P450 isoforms, leveraging the compound’s halogen-bonding potential with active-site residues.

- QSAR Studies : Correlate substituent electronegativity (Cl/F) with inhibitory activity using datasets from PubChem or ChEMBL.

- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the environmental persistence of chlorinated naphthalene derivatives?

- Methodological Answer :

- Source Evaluation : Prioritize studies using standardized OECD guidelines for biodegradation testing.

- Structural Comparisons : Differentiate between mono- and di-chlorinated analogs; the 2,6-dichloro configuration may reduce microbial degradation due to steric hindrance .

- Advanced Analytics : Employ LC-MS/MS to track degradation intermediates and quantify half-lives under varying pH/temperature conditions .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact.

- Waste Disposal : Follow EPA guidelines for halogenated aromatic compounds (e.g., incineration at >1,000°C) .

- Emergency Response : Maintain antidotes for potential neurotoxic effects, as observed in methylnaphthalene analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.